Product packaging for Ethyl 2,4-dihydroxyphenylacetate(Cat. No.:CAS No. 67828-62-0)

Ethyl 2,4-dihydroxyphenylacetate

Cat. No.: B143354
CAS No.: 67828-62-0
M. Wt: 196.20 g/mol
InChI Key: GADHUKQASVRNQF-UHFFFAOYSA-N
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Description

Significance of the Compound in Contemporary Chemical and Biological Research

The scientific importance of Ethyl 2,4-dihydroxyphenylacetate stems from its multifaceted potential. In the realm of chemistry, it serves as a valuable intermediate or precursor in the synthesis of more complex molecules. cymitquimica.com Its reactive sites, particularly the hydroxyl groups and the ester functional group, allow for a variety of chemical modifications, making it a versatile building block in organic synthesis.

From a biological perspective, the compound is noted for its antioxidant properties, which is a focal point of research. cymitquimica.com Antioxidants are crucial in combating oxidative stress, a process implicated in numerous physiological and pathological conditions. The ability of this compound to mitigate oxidative damage makes it a subject of investigation for applications in fields such as cosmetics and potentially for the development of therapeutic agents. Furthermore, its structural similarity to other biologically active phenolic compounds suggests a broader scope for its investigation in various biological systems.

Overview of Current Research Landscape Pertaining to this compound

The current research on this compound is diverse, though still in a nascent stage compared to more well-known phenolic compounds. A significant portion of the research is centered on its synthesis and characterization. Various synthetic routes are being explored to produce the compound efficiently and with high purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy are instrumental in confirming its structure. nih.gov

In biological research, studies are beginning to emerge that explore its potential as an enzyme inhibitor. For instance, related compounds like ethyl 4-hydroxyphenylacetate (B1229458) have been identified as selective inhibitors of monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters. This raises the possibility that this compound may also exhibit inhibitory activity against certain enzymes, a hypothesis that warrants further investigation.

Additionally, the potential for this compound and its derivatives to act as efflux pump inhibitors (EPIs) in bacteria is an emerging area of interest. nih.gov Efflux pumps are a major mechanism of antibiotic resistance in bacteria, and finding compounds that can block these pumps could restore the efficacy of existing antibiotics. nih.gov While direct studies on this compound as an EPI are limited, research on structurally similar phenolic compounds provides a strong rationale for its investigation in this context. nih.gov

Scope and Objectives of Academic Inquiry on this compound

The primary objectives of academic inquiry into this compound are to fully elucidate its chemical properties, explore its biological activities, and develop efficient synthetic methodologies. Key areas of investigation include:

Synthesis and Characterization: Developing novel and efficient synthetic pathways to obtain high yields of the compound. This also involves detailed structural and physicochemical characterization using advanced analytical techniques.

Exploration of Biological Activities: Systematically screening the compound for a range of biological activities, including its antioxidant, anti-inflammatory, and enzyme-inhibiting properties.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of derivatives to understand how modifications to the chemical structure of this compound affect its biological activity. This knowledge is crucial for designing more potent and selective compounds.

Mechanistic Studies: Investigating the underlying molecular mechanisms by which this compound exerts its biological effects. This includes identifying its molecular targets and signaling pathways.

The ultimate goal of this research is to unlock the full potential of this compound and its derivatives for various applications, ranging from the development of new materials to the discovery of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B143354 Ethyl 2,4-dihydroxyphenylacetate CAS No. 67828-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2,4-dihydroxyphenyl)acetate
Source PubChem
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InChI

InChI=1S/C10H12O4/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6,11-12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADHUKQASVRNQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3070678
Record name Benzeneacetic acid, 2,4-dihydroxy-, ethyl ester
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

67828-62-0
Record name Ethyl 2,4-dihydroxybenzeneacetate
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Record name Ethyl 2,4-dihydroxyphenylacetate
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Record name Benzeneacetic acid, 2,4-dihydroxy-, ethyl ester
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Record name Benzeneacetic acid, 2,4-dihydroxy-, ethyl ester
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Record name Ethyl 2,4-dihydroxyphenylacetate
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Record name ETHYL 2,4-DIHYDROXYPHENYLACETATE
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Synthetic Methodologies and Chemical Reactivity of Ethyl 2,4 Dihydroxyphenylacetate

Established Synthetic Routes for Ethyl 2,4-dihydroxyphenylacetate

The primary and most well-established method for synthesizing this compound is through the direct esterification of its corresponding carboxylic acid.

Esterification Protocols and Reaction Conditions

The synthesis of this compound is most commonly achieved via Fischer-Speier esterification. wikipedia.org This method involves the reaction of 2,4-dihydroxyphenylacetic acid with ethanol (B145695) in the presence of an acid catalyst. byjus.com

Fischer esterification is a reversible, acid-catalyzed process. masterorganicchemistry.comlibretexts.org The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid (2,4-dihydroxyphenylacetic acid) by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). byjus.compatsnap.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of ethanol. byjus.comorganic-chemistry.org

The subsequent steps involve the formation of a tetrahedral intermediate, followed by a proton transfer and the elimination of a water molecule to form the ester. byjus.comlibretexts.org The final step is the deprotonation of the carbonyl oxygen to yield this compound and regenerate the acid catalyst. byjus.com

To maximize the yield of this compound, several reaction parameters can be optimized. The Fischer esterification is an equilibrium-controlled process, meaning the reaction can be driven toward the product side by applying Le Châtelier's principle. masterorganicchemistry.comlibretexts.org

Key optimization strategies include:

Using an excess of a reactant: Typically, a large excess of the alcohol (ethanol) is used, which also often serves as the solvent. masterorganicchemistry.comjove.com This shifts the equilibrium towards the formation of the ester. Studies on similar esterifications have shown that increasing the alcohol-to-acid ratio significantly boosts the yield, potentially from around 65% to over 95%. masterorganicchemistry.com

Removal of water: Continuously removing the water formed during the reaction is another effective method to drive the equilibrium forward. patsnap.comorganic-chemistry.org This can be achieved through techniques like azeotropic distillation using a Dean-Stark apparatus.

Temperature: The reaction is typically conducted at elevated temperatures, often under reflux conditions, to increase the reaction rate. However, excessively high temperatures can lead to side reactions or degradation of the reactants or products.

Catalyst Concentration: The concentration of the acid catalyst influences the reaction rate. While a higher catalyst concentration can speed up the reaction, it can also promote unwanted side reactions.

Table 1: Optimization of Fischer Esterification Parameters

ParameterConditionEffect on ReactionRationale
Reactant RatioExcess Alcohol (Ethanol)Increases yield significantly. masterorganicchemistry.comShifts equilibrium towards product formation (Le Châtelier's Principle). libretexts.org
TemperatureHeating/RefluxIncreases reaction rate. Provides activation energy for the reaction. patsnap.com
CatalystStrong Acid (e.g., H₂SO₄)Increases reaction rate. jove.comProtonates the carbonyl group, making it more electrophilic. byjus.com
Water RemovalDean-Stark Trap / Drying AgentsIncreases yield. patsnap.comShifts equilibrium towards product formation by removing a product. organic-chemistry.org

After the reaction is complete, the crude this compound must be purified to remove unreacted starting materials, the acid catalyst, and byproducts. A typical purification workup involves several steps:

Neutralization: The reaction mixture is often washed with a mild base, such as an aqueous sodium bicarbonate solution, to neutralize and remove the strong acid catalyst and any unreacted 2,4-dihydroxyphenylacetic acid. esisresearch.org

Extraction: The ester is extracted into an organic solvent.

Drying: The organic layer containing the ester is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate to remove residual water.

Solvent Removal: The solvent is removed under reduced pressure.

Final Purification: The final purification of the solid product is typically achieved by recrystallization. illinois.eduresearchgate.net This process involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, whereupon pure crystals of this compound will form, leaving impurities behind in the solution. researchgate.net Alternatively, column chromatography can be used for purification, which separates compounds based on their differential adsorption onto a stationary phase. esisresearch.orgtudelft.nl

Comparative Analysis of Synthetic Efficiency and Yield Across Methodologies

While Fischer esterification is the most common and economical method, other synthetic strategies can be employed, often offering higher yields at the cost of more expensive or hazardous reagents.

Table 2: Comparative Analysis of Synthetic Methodologies

MethodologyDescriptionAdvantagesDisadvantages
Fischer-Speier EsterificationAcid-catalyzed reaction of a carboxylic acid and an alcohol. wikipedia.orgEconomical (uses inexpensive reagents), suitable for large-scale synthesis. masterorganicchemistry.comReversible reaction, often requires excess reagent or water removal for high yields. masterorganicchemistry.comlibretexts.org
Acyl Chloride MethodReaction of the corresponding acyl chloride (2,4-dihydroxyphenylacetyl chloride) with ethanol. athabascau.caIrreversible and fast reaction, typically results in very high yields. athabascau.caRequires an additional step to prepare the acyl chloride, which is often moisture-sensitive and more hazardous.

Exploration of Chemical Reactions and Transformations Involving this compound

This compound possesses several reactive sites: the ester functional group, the two phenolic hydroxyl groups, and the aromatic ring. This allows for a variety of chemical transformations.

Reactions of the Ester Group: The ester can undergo hydrolysis, which is the reverse of the Fischer esterification, to yield 2,4-dihydroxyphenylacetic acid and ethanol. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.org The ester group can also be converted to other functional groups through reactions such as reduction to an alcohol or reaction with Grignard reagents.

Reactions of the Phenolic Hydroxyl Groups: The two hydroxyl groups on the aromatic ring can undergo typical phenol (B47542) reactions. For instance, they can be alkylated to form ethers or acylated to form esters. Studies on similar dihydroxy-aromatic compounds have shown that regioselective alkylation is possible, where one hydroxyl group reacts preferentially over the other depending on the reaction conditions (e.g., the choice of base and solvent). libretexts.org

Reactions of the Aromatic Ring: The electron-donating hydroxyl groups are strongly activating and ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The positions ortho and para to the hydroxyl groups (C3, C5, and C6) are the most likely sites for substitution. The dihydroxy-substituted phenyl ring is also susceptible to oxidation.

Oxidation Reactions and Their Products

The oxidation of this compound can proceed at the phenolic hydroxyl groups or the ethyl ester. The dihydroxy-substituted aromatic ring is susceptible to oxidation, which can lead to the formation of quinone-type structures. The specific products formed will depend on the oxidizing agent used and the reaction conditions. For instance, stronger oxidizing agents may lead to ring-opening or degradation of the molecule.

In a broader context, the oxidation of similar phenolic compounds and ethyl esters has been studied. For example, the oxidation of ethyl acetate (B1210297) can yield intermediates such as acetaldehyde, ethanol, and acetic acid, which can be further oxidized to carbon dioxide and water. nih.gov While not directly studying this compound, this suggests that under certain oxidative conditions, the ester group could be cleaved.

Oxidizing AgentPotential Product(s)Notes
Mild Oxidants (e.g., Fremy's salt)2-Hydroxy-p-benzoquinone derivativeOxidation of the hydroquinone-like ring.
Strong Oxidants (e.g., KMnO4, CrO3)Ring cleavage products, carboxylic acidsLikely to be non-selective and lead to degradation.
Biological OxidationNot extensively studiedMay involve enzymatic hydroxylation or cleavage.

Reduction Reactions and Resultant Derivatives

The reduction of this compound primarily targets the ethyl ester functional group. The aromatic ring is generally resistant to reduction under standard conditions. The ester can be reduced to the corresponding primary alcohol, 2-(2,4-dihydroxyphenyl)ethanol.

Common reducing agents for esters include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), although the latter is generally less reactive towards esters and may require harsher conditions. The choice of reducing agent is critical to avoid the reduction of other functional groups if desired. For instance, catalytic hydrogenation with specific catalysts could potentially reduce the aromatic ring, but this typically requires high pressures and temperatures.

Reducing AgentPrimary ProductReaction Conditions
Lithium Aluminum Hydride (LiAlH₄)2-(2,4-dihydroxyphenyl)ethanolTypically in an ethereal solvent like THF or diethyl ether.
Sodium Borohydride (NaBH₄)Slower or no reactionMay require activation or higher temperatures.
Catalytic Hydrogenation (e.g., H₂/RuO₂)2-(2,4-dihydroxycyclohexyl)ethanolHigh pressure and temperature, reduces the aromatic ring.

Nucleophilic Substitution Reactions of the Ester Moiety

The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution. kinampark.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group. This class of reactions is fundamental for converting the ester into other functional groups such as amides, hydrazides, or other esters (transesterification).

For example, reaction with an amine would yield the corresponding N-substituted 2,4-dihydroxyphenylacetamide. Similarly, reaction with hydrazine (B178648) would produce 2,4-dihydroxyphenylacetylhydrazide. researchgate.net The reactivity of the ester can be enhanced by acid or base catalysis.

NucleophileProductReaction Type
Ammonia2,4-DihydroxyphenylacetamideAmmonolysis
Primary/Secondary AmineN-substituted-2,4-dihydroxyphenylacetamideAminolysis
Hydrazine2,4-DihydroxyphenylacetylhydrazideHydrazinolysis
Alcohol (in the presence of acid/base)New esterTransesterification
Hydroxide ion2,4-Dihydroxyphenylacetic acidSaponification (Hydrolysis)

Reactivity of Hydroxyl Groups in Chemical Transformations

The two phenolic hydroxyl groups on the aromatic ring of this compound are key sites for chemical reactivity. These groups can undergo a variety of transformations, including etherification, esterification, and electrophilic aromatic substitution.

Etherification: The hydroxyl groups can be converted to ethers by reaction with alkyl halides or other alkylating agents in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

Esterification: The hydroxyl groups can be acylated to form esters using acyl chlorides or acid anhydrides. This reaction is often carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Electrophilic Aromatic Substitution: The hydroxyl groups are strongly activating and ortho-, para-directing. This means that electrophiles will preferentially attack the positions ortho and para to the hydroxyl groups. Given the substitution pattern of this compound, the most likely positions for further substitution are C3 and C5.

ReagentProduct TypeReaction Type
Alkyl Halide (e.g., CH₃I) + BaseAlkoxy derivative (Ether)Williamson Ether Synthesis
Acyl Chloride (e.g., CH₃COCl) + BaseAcyloxy derivative (Ester)Acylation
Nitrating Agent (e.g., HNO₃/H₂SO₄)Nitro derivativeNitration
Halogen (e.g., Br₂)Bromo derivativeHalogenation

Investigation of Cyclization Reactions

The structure of this compound, with its multiple functional groups, allows for the possibility of intramolecular cyclization reactions to form heterocyclic structures. These reactions can be promoted by various reagents and conditions.

For instance, under specific conditions, the hydroxyl group at the 2-position could potentially attack the ester carbonyl, leading to the formation of a lactone. However, the formation of a six-membered ring in this manner would likely require activation of the ester or specific catalytic conditions.

Another possibility involves the reaction of both the hydroxyl and the active methylene (B1212753) of the acetate side chain with a suitable dielectrophile, leading to the formation of a benzofuranone or other heterocyclic systems. While specific studies on the cyclization of this compound are not widely reported, the potential for such reactions is a subject of interest in synthetic organic chemistry for the creation of novel heterocyclic compounds. iau.irresearchgate.netresearchgate.net

Reaction TypePotential Cyclic ProductNotes
Intramolecular TransesterificationBenzofuranone derivativeMay be thermodynamically challenging; requires specific catalysis.
Reaction with a dielectrophileFused heterocyclic systemsDependent on the nature of the external reagent.
Pictet-Spengler type reaction (with an aldehyde)Tetrahydroisoquinoline derivativeWould require conversion of the ester to a more reactive species.

Advanced Derivatization Strategies and Novel Analog Synthesis

Design and Synthesis of Structurally Modified Ethyl 2,4-dihydroxyphenylacetate Analogs

The generation of novel analogs from this compound or its close precursors, such as 2,4-dihydroxyacetophenone, involves strategic modifications to its core structure. These modifications typically target the phenyl ring, the ester group, or involve conjugation to other molecular entities.

Modification of the phenyl ring is a primary strategy for creating analogs. This often involves the introduction of various substituents to alter the electronic and steric properties of the molecule.

Alkylation: The phenolic hydroxyl groups are common sites for alkylation. Regioselective alkylation, particularly at the 4-position hydroxyl group, can be achieved with high selectivity. nih.gov Syntheses of 4-alkoxy-2-hydroxyacetophenones, a related class of compounds, are often performed by reacting the dihydroxy precursor with alkyl halides in the presence of a base like cesium bicarbonate (CsHCO₃) in a polar aprotic solvent such as acetonitrile (B52724) (CH₃CN). nih.gov This method has been used to successfully introduce various alkyl groups, including propyl and butyl chains, onto the phenolic core. nih.gov For instance, the reaction of 2,4-dihydroxyacetophenone with 1-bromopropane (B46711) or 1-bromobutane (B133212) yields the corresponding 4-propoxy and 4-butoxy derivatives in excellent yields. nih.gov

Halogenation: The introduction of halogen atoms onto the phenyl ring is another key modification. This is often accomplished by using halogenated starting materials in multi-step synthesis pathways. For example, Schiff base derivatives have been synthesized using halogenated benzaldehydes, which subsequently introduces halogen substituents onto the final molecule's peripheral phenyl ring. nih.gov Examples include the synthesis of derivatives incorporating 4-bromo-2-fluorobenzylidene, 4-chlorobenzylidene, and 2,4-dichlorobenzylidene moieties. nih.gov

The ester functional group in this compound provides a key site for chemical modification to diversify its functional properties. Esterification is a fundamental reaction for this purpose, involving the condensation of a carboxylic acid with an alcohol. gcms.cz

Strategies for altering the ester group include:

Transesterification: This process involves displacing the original alcohol portion (ethanol) of the ester with a different alcohol, allowing for the introduction of a wide variety of alkyl or aryl groups. gcms.cz

Hydrolysis and Re-esterification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (2,4-dihydroxyphenylacetic acid). This acid can then be re-esterified with different alcohols in the presence of an acid catalyst (e.g., HCl or BF₃) to generate a library of new ester derivatives. psu.edu

Amidation: The carboxylic acid intermediate can also be reacted with amines to form amides, further expanding the range of possible derivatives. Acylation reactions, which include the formation of esters, thioesters, and amides, are a popular method for converting compounds with active hydrogens into more volatile and stable derivatives. research-solution.com

To enhance biological efficacy, this compound can be chemically linked to other molecules to form conjugates or prodrugs. A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. nih.gov This approach is often used to overcome issues like poor solubility or to reduce premature degradation.

One common strategy is the formation of ester linkages. For example, a drug with a free carboxyl group can be conjugated with another molecule, such as an alcohol, to form an ester prodrug. nih.gov In the context of this compound, the phenolic hydroxyl groups could be targeted for conjugation. They could be linked to promoieties via ester or carbamate (B1207046) linkages to create prodrugs designed for controlled release.

More complex derivatives, such as Schiff bases, are synthesized through multi-step pathways. Schiff bases are compounds containing an azomethine or imine group (-C=N-) and are typically formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). mediresonline.orgresearchgate.net

A common precursor for these syntheses is 2,4-dihydroxyacetophenone, which is structurally similar to this compound. The synthesis of Schiff base derivatives from this precursor generally involves a two-step reaction:

Hydrazone Formation: 2,4-dihydroxyacetophenone is first reacted with an excess of hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) under reflux to form a hydrazone intermediate. nih.gov

Condensation: The resulting hydrazone is then condensed with various substituted aromatic aldehydes. This reaction leads to the formation of the final Schiff base derivative. nih.gov This method has been used to create a wide array of derivatives by varying the substituents on the aromatic aldehyde, including nitro, methoxy (B1213986), and chloro groups. nih.gov

For example, the synthesis of (E)3-2-(1-(2,4-dihydroxyphenyl)ethyldeneamino)phenyl)-2-methylquinazoline-4(3H)-one Schiff base (DHPEAPMQ) involves the condensation of 2,4-dihydroxyacetophenone with 3-(2-aminophenyl) quinazolin-2-methyl-4(3H)-one in a hot alcoholic solution. nih.gov

Characterization of Synthesized Derivatives

Following synthesis, the structural integrity of the newly created derivatives must be rigorously confirmed. This is achieved through a combination of analytical techniques, primarily spectroscopic methods.

Spectroscopic Confirmation of Molecular Structures

Spectroscopy is essential for elucidating the molecular structure of synthesized compounds and confirming the success of derivatization reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for providing detailed information about the carbon-hydrogen framework of a molecule. In the ¹H-NMR spectra of Schiff base derivatives of 2,4-dihydroxyacetophenone, characteristic signals can be observed, such as singlets for the hydroxyl (-OH) and azomethine (-CH=N-) protons, as well as signals for aromatic protons and alkyl groups. nih.gov ¹³C-NMR spectra provide complementary information, showing signals for each unique carbon atom, including those in the aromatic rings, the C=N group, and any alkyl or methoxy substituents. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of specific functional groups. For Schiff base metal complexes, key vibrational bands confirm the coordination of the ligand to the metal ion through the azomethine nitrogen and phenolic oxygen. researchgate.net The appearance of new bands corresponding to M-N and M-O vibrations provides conclusive evidence of complex formation. researchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS), often using techniques like Electrospray Ionization (ESI), is employed to determine the precise molecular weight of the synthesized compound. This allows for the confirmation of its elemental composition. nih.gov

The table below summarizes the characterization data for several synthesized Schiff base derivatives originating from 2,4-dihydroxyacetophenone, a close structural analog of the target compound's precursor.

Table 1: Synthesis and Characterization Data of Selected Schiff Base Derivatives

Derivative NameSubstituent on BenzaldehydeYield (%)Melting Point (°C)Molecular FormulaReference
4-(1-((4-bromo-2-fluorobenzylidene)hydrazono)ethyl)benzene-1,3-diol4-Bromo, 2-Fluoro88218–220C₁₅H₁₂BrFN₂O₂ nih.gov
4-(1-((2,4-dichlorobenzylidene)hydrazono)ethyl)benzene-1,3-diol2,4-Dichloro89232–234C₁₅H₁₂Cl₂N₂O₂ nih.gov
4-(1-((3-nitrobenzylidene)hydrazono)ethyl)benzene-1,3-diol3-Nitro90222–223C₁₅H₁₃N₃O₄ nih.gov
4-(1-((4-methoxybenzylidene)hydrazono)ethyl)benzene-1,3-diol4-Methoxy82180–182C₁₆H₁₆N₂O₃ nih.gov
4-(1-((4-chlorobenzylidene)hydrazono)ethyl)benzene-1,3-diol4-Chloro89185–186C₁₅H₁₃ClN₂O₂ nih.gov

Table 2: Spectroscopic Data for a Representative Schiff Base Derivative

Spectroscopic data for 4-(1-((4-methoxybenzylidene)hydrazono)ethyl)benzene-1,3-diol nih.gov
TechniqueObserved Signals (ppm or m/z)
¹H-NMR (600 MHz, DMSO-d₆)13.82 (s, 1H, -OH), 10.07 (s, 1H, -OH), 8.56 (s, 1H, -CH=N-), 7.85 (d, J = 7.8 Hz, 2H, Ar-H), 7.54 (d, J = 7.2 Hz, 1H, Ar-H), 7.06 (d, J = 8.4 Hz, 2H, Ar-H), 6.40–6.30 (m, 2H, Ar-H), 3.83 (s, 3H, -OCH₃), 2.45 (s, 3H, -CH₃)
¹³C-NMR (150 MHz, DMSO-d₆)169.7, 162.1, 161.7, 161.3, 158.5, 130.8, 130.0, 126.6, 114.3, 111.3, 107.3, 102.8, 55.3, 14.3
HR-EIMS (ESI⁺)[M+H]⁺: 285.1385 (Calculated for C₁₆H₁₆N₂O₃: 284.1161)

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used to separate, identify, and quantify each component in a mixture. nih.gov For purity assessment of this compound, a reversed-phase HPLC method would typically be employed. In this method, a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound is determined by the presence of a single, sharp peak in the chromatogram. The retention time of the peak can be used for identification when compared to a known standard. Purity is often reported as a percentage of the total peak area. Commercial suppliers often report a purity of ≥98%. biocrick.comusbio.net

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique used for monitoring the progress of a reaction and for preliminary purity checks. walisongo.ac.idpressbooks.pubresearchgate.net A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase. The separated spots are visualized, often under UV light. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification. The presence of a single spot suggests a high degree of purity.

Biological Activities and Mechanistic Investigations of Ethyl 2,4 Dihydroxyphenylacetate and Its Derivatives

Antimicrobial Activity Studies

The antimicrobial landscape of phenolic compounds is vast, with research often focusing on extracts or derivatives that show promise against pathogenic microbes. Although direct data for Ethyl 2,4-dihydroxyphenylacetate is not extensively documented, studies on its parent acid, 2,4-dihydroxybenzoic acid, and its isomers and derivatives provide valuable insights into its potential antimicrobial profile.

Derivatives of 2,4-dihydroxybenzoic acid, the foundational structure of this compound, have demonstrated considerable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria.

The in vitro antibacterial efficacy of hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid has been systematically evaluated. These studies determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.

One of the most potent derivatives, 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, exhibited very strong antibacterial activity, particularly against Gram-positive bacteria, with MIC values as low as 0.48 µg/mL. Another derivative, N'-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide, also showed high activity against Gram-positive strains. The MBC values for these compounds indicated a bactericidal effect, where the concentration needed to kill the bacteria was close to that needed to inhibit its growth.

In contrast, a structurally related compound, Ethyl 3,4-dihydroxybenzoate (EDHB), has been shown to possess limited intrinsic antibacterial activity against Staphylococcus aureus clinical strains, with MIC values ranging from 64 to 1024 µg/mL. nih.gov However, its utility may lie in its ability to work synergistically with other antibiotics. nih.gov

Table 1: In Vitro Antibacterial Activity of 2,4-Dihydroxybenzoic Acid Hydrazide-Hydrazone Derivatives (MIC and MBC in µg/mL)

This table is interactive. You can sort and filter the data by clicking on the headers.

Compound Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Derivative 1 S. aureus ATCC 25923 1.95 7.81
(2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide) S. aureus ATCC 43300 (MRSA) 3.91 7.81
S. epidermidis ATCC 12228 0.48 1.95
E. faecalis ATCC 29212 1.95 15.62
Derivative 2 S. aureus ATCC 25923 15.62 15.62
(N'-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide) S. aureus ATCC 43300 (MRSA) 15.62 31.25
S. epidermidis ATCC 12228 15.62 15.62

Data sourced from a study on hydrazide-hydrazones of 2,4-dihydroxybenzoic acid.

Time-kill curve analysis provides a dynamic picture of an antimicrobial agent's effect over time. For the closely related compound, Ethyl 3,4-dihydroxybenzoate (EDHB), time-kill studies have been conducted to assess its interaction with antibiotics against drug-resistant Escherichia coli. nih.gov While EDHB alone shows limited bactericidal activity, these studies are crucial in demonstrating its potential to potentiate the effects of other antibiotics, effectively reducing bacterial viability over time when used in combination. nih.gov

Similarly, time-kill assays are a standard method for evaluating the bactericidal or bacteriostatic nature of new antimicrobial compounds. For instance, studies on various novel antibacterial agents have utilized time-kill curves to demonstrate a reduction in bacterial colony-forming units (CFU/mL) over several hours of exposure, often at concentrations relative to the MIC (e.g., 2x, 4x, or 8x MIC). frontiersin.org

The antifungal properties of compounds structurally related to this compound have also been a subject of investigation. For example, 2',4'-Dihydroxychalcone, which shares the 2,4-dihydroxyphenyl moiety, has demonstrated notable antifungal activity against Aspergillus fumigatus. nih.gov

The Minimum Inhibitory Concentration (MIC) required to inhibit 50% of the growth (MIC50) for 2',4'-Dihydroxychalcone against A. fumigatus was found to be in the range of 64 to 128 µg/mL. nih.gov At a concentration of 256 µg/mL, a drastic decrease in mycelial growth was observed. nih.gov This suggests that the 2,4-dihydroxy substitution pattern may be a key feature for antifungal activity in this class of compounds.

Understanding how these compounds exert their antimicrobial effects is crucial for their development as therapeutic agents. A key area of investigation is their impact on the bacterial cell membrane.

The cell membrane is a common target for antimicrobial compounds. Damage to this critical barrier can lead to the leakage of intracellular components and ultimately cell death. However, studies on the closely related Ethyl 3,4-dihydroxybenzoate (EDHB) suggest that its mode of action may not involve direct membrane disruption. Research indicates that EDHB does not significantly increase cell membrane permeability. Instead, its ability to potentiate antibiotics is thought to be related to the inhibition of efflux pumps, which are membrane proteins that expel antimicrobial agents from the bacterial cell.

In contrast, other phenolic compounds and their derivatives have been shown to interact with and disrupt the cell membrane. For example, 2,4-dichlorophenoxyacetic acid has been observed to cause significant changes in the shape of erythrocytes, indicating a strong interaction with the outer layer of the cell membrane. nih.gov While structurally different, this highlights the potential for phenolic compounds to target cell membranes. The specific mechanism for this compound and its direct derivatives remains an area for further research.

Elucidation of Antimicrobial Mechanisms of Action

Modulation of Intracellular Functions and Metabolic Pathways

Metabolic reprogramming is a critical factor in determining cell fate and can have significant implications for health and disease. nih.gov Metabolites act as sensors and mediators of biological processes, functioning as substrates, products, and allosteric regulators of enzymes, as well as substrates for post-translational and epigenetic modifications that enable cell signaling. nih.gov In the context of bacterial resistance, the activation of efflux pumps is a primary mechanism that can lead to the development of multidrug-resistant (MDR) pathogens. mdpi.com These pumps are membrane transporters that actively move substrates like antibiotics and metabolites out of the cell. mdpi.com

Some natural compounds have been shown to modulate these pathways. For instance, the phenolic compound ethyl 3,4-dihydroxybenzoate (EDHB), which is structurally similar to this compound, has been reported to possess antibacterial, antioxidant, and anticancer activities. nih.gov While it has limited direct antibacterial activity, it can potentiate the effectiveness of antibiotics against drug-resistant E. coli. nih.gov This suggests an interaction with bacterial metabolic or resistance pathways. nih.gov The search for efflux pump inhibitors (EPIs) is a promising strategy to combat antimicrobial resistance by restoring the activity of existing antibiotics. mdpi.comnih.gov These inhibitors can work by competitively or non-competitively binding to efflux pumps, interfering with their expression or assembly, or disrupting the energy source required for active efflux. nih.gov

Interference with Cell Wall Synthesis or Rigidity

The bacterial cell wall is a crucial structure that protects the cell and is a primary target for many antibiotics. nih.gov Glycopeptide antibiotics, for example, inhibit cell wall biosynthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby preventing the transglycosylation and transpeptidation steps. nih.gov This action weakens the cell wall, leading to cell lysis. nih.gov

Some antibiotics have a dual mechanism of action, interfering with both cell wall synthesis and membrane integrity. nih.gov For instance, the semi-synthetic vancomycin (B549263) derivative, Telavancin, contains a lipophilic part that interacts with the bacterial cell membrane, causing permeabilization and depolarization, in addition to inhibiting cell wall biosynthesis. nih.gov Another example is Hypeptin, a cyclodepsipeptide antibiotic that obstructs bacterial cell wall formation by binding to multiple undecaprenyl pyrophosphate-containing intermediates. nih.gov This binding not only blocks the synthesis of the cell wall but also leads to the deregulation of autolysis, resulting in rapid bactericidal activity. nih.gov While direct evidence for this compound's effect on cell wall synthesis is not specified, the study of related phenolic compounds and their derivatives often explores их potential to interfere with various bacterial processes, including cell wall integrity.

Inhibition of Bacterial Efflux Pumps and Antibiotic Potentiation

A significant mechanism of bacterial resistance to antibiotics is the active efflux of these drugs from the cell, mediated by efflux pumps. mdpi.com The inhibition of these pumps is a key strategy to overcome multidrug resistance (MDR). nih.gov Efflux Pump Inhibitors (EPIs) can restore the efficacy of antibiotics that have become ineffective. mdpi.comnih.gov

The compound ethyl 3,4-dihydroxybenzoate (EDHB), a phenolic compound, has demonstrated potential as an EPI against drug-resistant Escherichia coli. nih.gov Although it shows limited antibacterial activity on its own, it can enhance the activity of antibiotics like clarithromycin, erythromycin, and ciprofloxacin (B1669076) against E. coli strains that overexpress the AcrB efflux pump. nih.gov The modes of action for EPIs include competitive or non-competitive inhibition of the efflux pump, interference with the pump's expression or assembly, and disruption of the energy source for the active efflux process. nih.gov

Dye Accumulation and Efflux Assays

Dye accumulation and efflux assays are standard methods used to investigate the activity of efflux pump inhibitors. nih.govnih.gov These assays typically use fluorescent dyes like ethidium (B1194527) bromide (EtBr), Hoechst 33342, or nile red, which are known substrates of bacterial efflux pumps. nih.govfrontiersin.org An increase in the intracellular accumulation of the dye or a decrease in its efflux from the bacterial cell in the presence of a test compound indicates that the compound is inhibiting the efflux pump. nih.govfrontiersin.org

For example, studies on ethyl 3,4-dihydroxybenzoate (EDHB) have shown that it significantly increases the accumulation and reduces the efflux of dyes in drug-resistant E. coli. nih.gov This provides direct evidence of its interference with the bacterial efflux pump. nih.gov Flow cytometry can be used to measure the intracellular accumulation of dyes like EtBr in single cells, allowing for a more detailed analysis of efflux pump activity. frontiersin.orgresearchgate.net In these experiments, efflux-deficient bacterial strains show significantly higher dye accumulation compared to wild-type strains. frontiersin.orgresearchgate.net The addition of a known efflux pump inhibitor, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP), also leads to increased dye accumulation. frontiersin.org

Molecular Docking of Compound with Efflux Pump Proteins (e.g., AcrB)

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. nih.govsciforum.net In the context of efflux pump inhibition, molecular docking can provide insights into how a compound like this compound might interact with an efflux pump protein, such as AcrB of E. coli. nih.gov The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in Gram-negative bacteria. nih.govnih.gov

Docking studies can help identify the specific binding site of the inhibitor on the protein. The AcrB protein has a distal binding pocket known to be important for binding both substrates and inhibitors. nih.gov For instance, molecular docking analysis of ethyl 3,4-dihydroxybenzoate (EDHB) suggested that it likely binds within the distal pocket of AcrB, interacting with amino acid residues through hydrogen bonds and hydrophobic contacts. nih.gov This binding is thought to interfere with the transport function of the pump. nih.gov Such computational studies are valuable for understanding the mechanism of action of potential efflux pump inhibitors and for designing new, more effective compounds. nih.gov

Anticancer Potential and Associated Molecular Mechanisms

Natural products and their synthetic derivatives are a significant source of new anticancer drug leads. mdpi.com These compounds can influence various cellular processes and molecular pathways involved in the development and progression of cancer, such as inducing apoptosis (programmed cell death), inhibiting cell proliferation, and modulating immune responses. mdpi.comnih.gov

The phenolic compound ethyl 3,4-dihydroxybenzoate, which is structurally related to this compound, has been shown to have cytotoxic effects on esophageal squamous cell carcinoma cells in vitro. nih.gov It can induce both autophagy and apoptosis in these cancer cells. nih.gov The mechanism of action involves the upregulation of specific genes like BNIP3 and N-myc downstream-regulated gene-1 (NDRG1). nih.gov

In Vitro Cytotoxicity Studies on Various Cancer Cell Lines (e.g., Lung Cancer, Breast Cancer, Esophageal Squamous Cell Carcinoma)

The anticancer potential of new compounds is often initially evaluated through in vitro cytotoxicity studies on various cancer cell lines.

Lung Cancer: Studies have investigated the in vitro activity of novel platinum-based drugs against lung carcinoid cell lines. nih.gov Some lung carcinoid cell lines have shown sensitivity to drugs like carboplatin (B1684641) and oxaliplatin. nih.gov Additionally, certain volatile organic compounds, such as ethyl propionate, have been identified as potential biomarkers for distinguishing lung cancer cells from normal cells. nih.gov

Breast Cancer: Numerous synthetic derivatives have been evaluated for their cytotoxicity against breast cancer cell lines, including multidrug-resistant ones. nih.gov For example, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have shown interesting antiproliferative potential against the MCF-7 breast cancer cell line. nih.govmdpi.comnih.govresearchgate.net Some of these compounds induce apoptosis, leading to a significant reduction in cell viability. nih.govmdpi.com The induction of apoptosis is a key mechanism for inhibiting cancer cell growth and often involves the activation of caspases and alterations in the ratio of Bax/Bcl-2 proteins. nih.gov

Esophageal Squamous Cell Carcinoma: The compound ethyl-3,4-dihydroxybenzoate has been shown to have a cytotoxic effect on esophageal squamous cell carcinoma cells. nih.gov Treatment with this compound led to the identification of 46 upregulated and 9 downregulated genes in KYSE 170 esophageal cancer cells, which are involved in signaling pathways related to cell cycle regulation and metabolism. nih.gov

Below is a table summarizing the in vitro cytotoxicity of related compounds on different cancer cell lines.

Compound/Derivative FamilyCancer Cell LineEffectIC50/ConcentrationReference
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivativesMCF-7 (Breast)Antiproliferative, Apoptosis induction23.2 to 95.9 µM nih.govnih.gov
Ethyl-3,4-dihydroxybenzoateKYSE 170 (Esophageal)Cytotoxic, Induces apoptosis and autophagyNot specified nih.gov
Platinum-based drugs (Carboplatin, Oxaliplatin)H727, H835 (Lung Carcinoid)CytotoxicNot specified nih.gov

Induction of Apoptosis and Autophagy Pathways

Analysis of Apoptosis Markers (e.g., Cleaved Caspase-3, PARP, Annexin V-IP Staining)

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. The investigation of apoptosis markers provides crucial insights into the cellular response to treatment with this compound and its derivatives.

One of the central executioner caspases in the apoptotic cascade is caspase-3 . Its activation, marked by its cleavage into an active form, is a hallmark of apoptosis. nih.govdeepdyve.com Studies have shown that treatment with certain derivatives of this compound leads to the activation of caspase-3. nih.govresearchgate.net For instance, a derivative, ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000) complex, was found to induce apoptosis in MCF-7 human breast cancer cells, which was accompanied by the activation of caspase-3. nih.govresearchgate.net

Poly (ADP-ribose) polymerase (PARP) is a protein involved in DNA repair. During apoptosis, PARP is cleaved by activated caspase-3, rendering it inactive. This cleavage is another well-established marker of apoptosis. nih.govdeepdyve.com Research on ethyl 4-[(4-methylbenzyl)oxy] benzoate complex demonstrated the induction of PARP cleavage in MCF-7 cells, further confirming the pro-apoptotic activity of this compound. nih.govresearchgate.net

Annexin V-IP staining is a widely used method to detect early and late stages of apoptosis. Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. biotium.comelabscience.com Flow cytometry analysis using Annexin V-PI staining has been employed to quantify the extent of apoptosis induced by derivatives of this compound. For example, a study on a thieno[2,3-d]pyrimidine (B153573) derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (compound 4) showed a significant increase in the apoptotic cell population in MCF-7 cells. mdpi.com Specifically, the treatment resulted in a notable increase in both early and late apoptotic cells. mdpi.com

Table 1: Effect of this compound Derivatives on Apoptosis Markers
Compound/DerivativeCell LineApoptosis MarkerObserved EffectReference
Ethyl 4-[(4-methylbenzyl)oxy] benzoate complexMCF-7Caspase-3Activation nih.govresearchgate.net
Ethyl 4-[(4-methylbenzyl)oxy] benzoate complexMCF-7PARPCleavage nih.govresearchgate.net
Thieno[2,3-d]pyrimidine derivative (compound 4)MCF-7Annexin V-PI StainingIncreased apoptotic cell population mdpi.com
Regulation of Apoptosis-Related Proteins (e.g., p53, p21, Caspase-9, Caspase-3, Bax, Bcl-2)

The apoptotic process is tightly regulated by a complex network of proteins. The ability of this compound and its derivatives to modulate these proteins is central to their anticancer activity.

The tumor suppressor protein p53 plays a critical role in inducing apoptosis in response to cellular stress, including DNA damage. nih.gov Activation of p53 can lead to cell cycle arrest and apoptosis. nih.gov Studies have shown that treatment with derivatives of this compound can lead to the upregulation of p53. nih.govresearchgate.net For instance, the ethyl 4-[(4-methylbenzyl)oxy] benzoate complex was found to increase the expression of p53 in MCF-7 cells. nih.govresearchgate.net

p21 , a cyclin-dependent kinase inhibitor, is a downstream target of p53 and is involved in mediating p53-dependent cell cycle arrest. nih.gov Some phytochemicals have been shown to induce cell cycle arrest in a p53- and p21-dependent manner. nih.gov

Caspase-9 is an initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis. Its activation is a key step that leads to the subsequent activation of executioner caspases like caspase-3. Research on the ethyl 4-[(4-methylbenzyl)oxy] benzoate complex demonstrated the activation of caspase-9 in MCF-7 cells, indicating the involvement of the intrinsic apoptotic pathway. nih.govresearchgate.net As mentioned earlier, caspase-3 is a crucial executioner caspase activated by caspase-9. nih.govresearchgate.net

The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax ) and anti-apoptotic (e.g., Bcl-2 ) members. The ratio of Bax to Bcl-2 is a critical determinant of cell fate, with a higher ratio favoring apoptosis. nih.gov Treatment with ethyl 4-[(4-methylbenzyl)oxy] benzoate complex has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2 in MCF-7 cells. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio further supports the pro-apoptotic effects of this compound.

Table 2: Regulation of Apoptosis-Related Proteins by an this compound Derivative (ethyl 4-[(4-methylbenzyl)oxy] benzoate complex) in MCF-7 Cells
ProteinFunctionEffect of TreatmentReference
p53Tumor suppressor, induces apoptosisUpregulated nih.govresearchgate.net
BaxPro-apoptoticUpregulated nih.govresearchgate.net
Bcl-2Anti-apoptoticDownregulated nih.govresearchgate.net
Caspase-9Initiator caspase (intrinsic pathway)Activated nih.govresearchgate.net
Caspase-3Executioner caspaseActivated nih.govresearchgate.net
Mitochondrial Pathway Investigations

The mitochondrial pathway, or intrinsic pathway, of apoptosis is a major mechanism of programmed cell death. It is initiated by various intracellular stimuli and converges on the mitochondria. nih.gov Evidence suggests that this compound and its derivatives can induce apoptosis through the mitochondrial pathway.

A key event in the mitochondrial pathway is the loss of mitochondrial membrane potential (MMP). nih.gov This depolarization of the mitochondrial membrane is often a point of no return in the apoptotic process. Studies on a related compound, ethyl-3,4-dihydroxybenzoate, have shown that it induces a loss in mitochondrial membrane permeabilization in esophageal squamous cell carcinoma cells. nih.gov Similarly, ethyl acetate (B1210297) extracts of certain plants have been observed to cause depolarization of the mitochondrial membrane potential in cancer cells. nih.gov

The regulation of the Bcl-2 family of proteins at the mitochondrial membrane is crucial. The increased Bax/Bcl-2 ratio, as observed with the ethyl 4-[(4-methylbenzyl)oxy] benzoate complex, promotes the permeabilization of the outer mitochondrial membrane. nih.govresearchgate.net This leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, thereby initiating the caspase cascade.

Cell Cycle Modulation and Arrest Analysis

The cell cycle is a series of events that leads to cell division and proliferation. Dysregulation of the cell cycle is a fundamental characteristic of cancer. Many anticancer agents exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent apoptosis. scbt.com

Research has indicated that derivatives of this compound can modulate the cell cycle in cancer cells. For instance, a study on ethyl-3,4-dihydroxybenzoate demonstrated that it induced S phase accumulation in esophageal squamous cell carcinoma cells, suggesting an arrest in this phase of the cell cycle. nih.gov Other natural compounds have been shown to induce cell cycle arrest at different phases, such as the G0/G1 or G2/M phase. mdpi.com For example, ethyl acetate subfractions from fermented oats were found to cause G2/M and S phase arrest in HepG2 cells. jcancer.org The specific phase of cell cycle arrest can depend on the compound, its concentration, and the cell type being studied. nih.govnih.gov

The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins. As mentioned earlier, the upregulation of p53 and its downstream target p21 can lead to G1 arrest. nih.gov By halting the progression of the cell cycle, these compounds can prevent the proliferation of cancer cells and create a window for the induction of apoptosis.

Inhibition of Cancer Cell Proliferation and Growth

A primary goal of cancer therapy is to inhibit the uncontrolled proliferation and growth of tumor cells. This compound and its derivatives have demonstrated significant potential in this regard.

In vitro studies have consistently shown that these compounds can inhibit the growth of various cancer cell lines. For example, the ethyl 4-[(4-methylbenzyl)oxy] benzoate complex exhibited notable anticancer activity against both Ehrlich ascites carcinoma (EAC) and MCF-7 human breast cancer cells. nih.govresearchgate.net The growth inhibition was found to be dose-dependent. nih.govresearchgate.net Similarly, other related compounds have shown concentration-dependent decreases in cell proliferation in cancer cell lines such as T24 bladder cancer cells. uchile.cl

In vivo studies in animal models have further substantiated these findings. Treatment with the ethyl 4-[(4-methylbenzyl)oxy] benzoate complex led to a significant inhibition of tumor cell growth in EAC-bearing mice. nih.govresearchgate.net The reduction in tumor weight and volume provides strong evidence for the anti-proliferative effects of this compound in a living organism. nih.gov Other research has also demonstrated the ability of related compounds to reduce tumor growth in vivo. plos.org

Table 3: In vivo Growth Inhibition by Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex in EAC-bearing Mice
Treatment GroupCell Growth Inhibition (%)Reference
Control- nih.govresearchgate.net
0.5 mg/kg40.70 nih.govresearchgate.net
1.00 mg/kg58.98 nih.govresearchgate.net

Inhibition of Cancer Cell Migration

Cancer cell migration is a critical step in the metastatic cascade, the process by which cancer spreads from the primary tumor to other parts of the body. The ability to inhibit cell migration is therefore a highly desirable attribute for an anticancer agent.

Studies have shown that compounds related to this compound can inhibit the migration of cancer cells. For example, dihydroxynaphthyl aryl ketones, which share structural similarities, have been shown to reduce the motility of T24 bladder cancer cells. uchile.cl Similarly, ethyl acetate fractions from certain herbal extracts have demonstrated the ability to suppress the migration of bone-metastatic breast cancer cells. nih.gov The inhibition of cell migration is often assessed using in vitro assays such as the wound healing assay or the Boyden chamber assay. scispace.comnih.gov

The molecular mechanisms underlying the inhibition of cell migration can be complex and may involve the modulation of various signaling pathways and proteins. For instance, some compounds have been found to inhibit migration by suppressing the expression of proteins like S100A4 or by interfering with pathways such as the PI3K/Akt pathway. nih.gov While specific studies on the direct effect of this compound on cancer cell migration are ongoing, the activity of structurally related compounds suggests a promising avenue for further investigation.

Role as a Pharmaceutical Intermediate for Anticancer Agent Synthesis

While direct studies on the anticancer properties of this compound are not extensively documented in the provided search results, its core structure is a recurring motif in the synthesis of various compounds evaluated for their anticancer activities. The 2,4-dihydroxy substitution pattern on a phenyl ring is a key feature in several classes of molecules investigated for their potential to inhibit cancer cell growth.

Research into novel anticancer agents has explored a diverse range of synthetic compounds. For instance, derivatives of 2,4-disubstituted thiazoles have been synthesized and tested for their in vitro antitumor activity against numerous human tumor cell lines, with some analogs showing significant inhibitory effects. nih.gov Similarly, the synthesis of 2,4-disubstituted furo[3,2-b]indole derivatives has yielded compounds with selective anticancer activity, particularly against renal cancer cells. nih.gov These examples highlight the utility of the disubstituted phenyl scaffold, a structural element related to this compound, in the design of potential anticancer therapeutics.

The broader field of anticancer drug discovery frequently draws inspiration from natural products and their synthetic derivatives. rsc.orgmdpi.com Compounds featuring phenolic and acetic acid ester functionalities are common starting points or intermediates in the synthesis of more complex molecules with desired biological activities. The development of organoplatinum(IV) complexes, for example, represents a strategy to create novel anticancer agents with improved efficacy and reduced side effects compared to traditional platinum-based drugs. nih.gov Furthermore, structure-activity relationship (SAR) studies on various classes of compounds, such as cyclic thiosulfonates, aim to optimize their anticancer potency by modifying their chemical structures. nih.gov

Enzyme Inhibition Studies

This compound and its derivatives have been the subject of numerous studies investigating their potential as enzyme inhibitors. This research is crucial for understanding their mechanism of action and for the development of new therapeutic agents.

Characterization of Enzyme Inhibition Kinetics (e.g., IC50, Ki Values)

The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. nih.gov The Ki value, on the other hand, is a more fundamental measure of the inhibitor's binding affinity to the enzyme. sciencesnail.com A lower IC50 or Ki value generally indicates a more potent inhibitor. reddit.com

For derivatives of this compound, these values have been determined for various enzymes. For example, a derivative of 2,4-dihydroxycinnamic acid, which shares the 2,4-dihydroxyphenyl moiety, exhibited a very low IC50 value of 0.013 μM against the monophenolase activity of mushroom tyrosinase. mdpi.com Another study on hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives, which can be synthesized from precursors related to this compound, identified a compound with an exceptionally low IC50 of 0.0089 µM for tyrosinase inhibition, significantly more potent than the standard inhibitor, kojic acid (IC50 = 16.69 µM). nih.govtandfonline.com

The relationship between IC50 and Ki is not always straightforward and can depend on the type of inhibition and the concentration of the substrate used in the assay. sciencesnail.com The Cheng-Prusoff equation is often used to convert IC50 values to Ki values, particularly for reversible inhibitors. core.ac.uk

To elucidate the mechanism of enzyme inhibition, kinetic studies are performed, and the data are often visualized using Lineweaver-Burk and Dixon plots. researchgate.netyoutube.com These graphical methods help to distinguish between different types of reversible inhibition, such as competitive, non-competitive, and mixed-type inhibition, as well as irreversible inhibition. medschoolcoach.com

A Lineweaver-Burk plot , or double reciprocal plot, graphs the inverse of the reaction velocity (1/V) against the inverse of the substrate concentration (1/[S]). youtube.com

In competitive inhibition , the inhibitor binds to the same active site as the substrate. On a Lineweaver-Burk plot, this is characterized by lines that intersect on the y-axis (1/Vmax remains the same) but have different x-intercepts (-1/Km changes). researchgate.netuu.se

In non-competitive inhibition , the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic activity but not substrate binding. The lines on the plot have different y-intercepts but the same x-intercept.

In mixed-type inhibition , the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Vmax and Km. The lines on the plot intersect at a point other than on the axes. researchgate.net

A Dixon plot graphs the inverse of the reaction velocity (1/V) against the inhibitor concentration ([I]) at different fixed substrate concentrations. researchgate.net This plot can also be used to determine the type of inhibition and the inhibition constant (Ki).

Studies on derivatives of this compound have utilized these methods to characterize their inhibitory mechanisms. For instance, a study on hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives found that one potent tyrosinase inhibitor acted as a competitive inhibitor, while another was a mixed-type inhibitor. tandfonline.com Another investigation of a thiophene (B33073) chalcone (B49325) derivative with a 2,4-dihydroxyphenyl group demonstrated strong competitive inhibition of mushroom tyrosinase. nih.gov Some studies have also indicated that certain derivatives can act as irreversible inhibitors. tandfonline.com

Investigation of Specific Enzyme Targets

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. nih.gov Inhibition of this enzyme can delay glucose absorption and lower postprandial blood glucose levels, making it a therapeutic target for type 2 diabetes. nih.govnih.gov

While direct studies on this compound as an alpha-glucosidase inhibitor were not found in the provided results, the broader class of phenolic compounds has been investigated for this activity. For example, extracts from various plants containing phenolic compounds have demonstrated significant alpha-glucosidase inhibitory activity. nih.gov The structural features of this compound, specifically the phenolic hydroxyl groups, suggest that it or its derivatives could potentially exhibit inhibitory activity against this enzyme.

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin, hair, and eye color. nih.govtandfonline.com Overactivity of tyrosinase can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of great interest for their potential use in cosmetics and for treating skin conditions. nih.govmdpi.com

Derivatives of this compound have shown significant promise as tyrosinase inhibitors. The 2,4-dihydroxy substitution on the phenyl ring is a crucial feature for this activity. nih.gov As mentioned previously, several studies have reported potent tyrosinase inhibition by compounds containing this moiety, with some exhibiting IC50 values in the nanomolar range, far exceeding the potency of the commonly used inhibitor, kojic acid. nih.govtandfonline.comnih.gov

The mechanism of inhibition is often found to be competitive, suggesting that these compounds bind to the active site of the tyrosinase enzyme. tandfonline.comnih.gov The inhibitory effect on tyrosinase directly translates to antimelanogenic activity, as demonstrated by the reduced melanin production in cell-based assays. nih.govtandfonline.comnih.gov

Table of Tyrosinase Inhibition Data for Selected Derivatives:

Compound/DerivativeIC50 Value (µM)Type of InhibitionReference
Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5c)0.0089Competitive nih.govtandfonline.com
Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5d)8.26Mixed-type nih.govtandfonline.com
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) - Monophenolase0.013Competitive nih.gov
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) - Diphenolase0.93Competitive nih.gov
Kojic Acid (Standard)16.69 nih.govtandfonline.com
Prolyl Hydroxylase (PHD) Inhibition and Hypoxia-Inducible Factor (HIF-1α) Stabilization

Prolyl hydroxylase domain (PHD) enzymes are crucial cellular oxygen sensors that regulate the stability of hypoxia-inducible factor-1α (HIF-1α). wikipedia.org Under normal oxygen conditions, PHDs hydroxylate HIF-1α, targeting it for degradation. nih.gov Inhibition of PHDs leads to the stabilization of HIF-1α, which can then activate genes involved in the adaptive response to hypoxia. dcchemicals.com

While structurally similar compounds, such as ethyl 3,4-dihydroxybenzoate (also known as EDHB or ethyl protocatechuate), are recognized as inhibitors of prolyl hydroxylases that can lead to the accumulation of HIF-1α protein, a review of the available scientific literature did not yield specific studies demonstrating that this compound acts as a prolyl hydroxylase inhibitor or that it stabilizes HIF-1α. nih.govnih.govoup.com

Trypanosome Alternative Oxidase (TAO) Inhibition

The Trypanosome Alternative Oxidase (TAO) is a vital enzyme for the energy metabolism of certain parasites, such as Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov As this enzyme is absent in mammals, it represents a significant target for the development of new antiparasitic drugs. nih.gov Inhibition of TAO can be lethal to these parasites. nih.gov

Research has been conducted on various compounds for their potential to inhibit TAO. nih.govfrontiersin.org While derivatives of 2,4-dihydroxybenzoic acid have been investigated for their antiparasitic properties, specific research detailing the direct inhibitory activity of this compound against Trypanosome Alternative Oxidase is not available in the reviewed literature. nih.gov

Antioxidant and Anti-inflammatory Activities

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant capacity of a compound is often evaluated by its ability to scavenge synthetic free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). These assays measure the concentration of an antioxidant required to reduce the initial radical concentration by 50% (IC50 value). d-nb.inforesearchgate.net

Despite the common use of these assays for characterizing phenolic compounds, specific studies quantifying the DPPH or ABTS radical scavenging activity (e.g., IC50 values) of pure this compound were not identified in the surveyed scientific literature. Research is more commonly found for ethyl acetate extracts of various plant materials, which contain a mixture of compounds. science.govnih.gov

Modulation of Oxidative Stress Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products. nih.gov This imbalance can lead to cellular damage. nih.gov Compounds with antioxidant properties can modulate cellular signaling pathways involved in oxidative stress, such as the Nrf2/ARE pathway, which upregulates the expression of protective antioxidant enzymes. mdpi.com

While the parent compound, 2,4-dihydroxyphenylacetic acid, is structurally related to compounds that can induce oxidative stress under certain conditions, there is no specific research available that details the modulatory effects of this compound on specific oxidative stress pathways in biological systems. nih.gov

Regulation of Inflammatory Responses (e.g., NF-κB Pathway Inhibition)

Chronic inflammation is linked to various diseases, and key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, play a central role in mediating inflammatory responses. The NF-κB pathway controls the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

A thorough review of the literature did not reveal any specific studies investigating the effect of this compound on the regulation of inflammatory responses or its potential to inhibit the NF-κB signaling pathway. While other ethyl esters, like ethyl caffeate, have been shown to suppress NF-κB activation, similar data for this compound is not available. nih.govscbt.com

Antiparasitic Activity Research

The search for novel antiparasitic agents is a critical area of medicinal chemistry. nih.gov Research has explored a wide variety of chemical scaffolds for activity against parasites like Leishmania, Trypanosoma, and Plasmodium. nih.gov

While direct studies on the antiparasitic activity of this compound are not present in the reviewed literature, related research provides some context. Specifically, conjugates of its parent acid, 2,4-dihydroxybenzoic acid (2,4-DHBA), have been synthesized and evaluated for trypanocidal activity. nih.gov These studies investigated how linking the 2,4-dihydroxybenzoate (B8728270) moiety to other chemical groups could enhance activity against Trypanosoma brucei and Trypanosoma congolense. nih.gov This indicates that the 2,4-dihydroxyphenyl scaffold is of interest in the field of antiparasitic drug discovery, although the specific contribution and activity of the ethyl ester derivative, this compound, remains uncharacterized.

Efficacy against Protozoan Parasites (e.g., Trypanosoma species)

While direct studies on the efficacy of this compound against Trypanosoma species are not extensively documented in the reviewed literature, research into structurally related compounds provides insight into the potential of the 2,4-dihydroxybenzoate scaffold. A study investigating derivatives of 2,4-dihydroxybenzoic acid (2,4-DHBA), a related compound, has shown significant trypanocidal activity. nih.gov

In this research, 2,4-DHBA was conjugated with lipophilic cations, such as triphenylphosphonium and quinolinium, to enhance its uptake into the parasite. nih.gov These modifications resulted in a dramatic increase in potency against Trypanosoma brucei brucei and Trypanosoma congolense, the causative agents of African trypanosomiasis. nih.gov The potency of these conjugates was improved by at least 200-fold, and in some cases, over 10,000-fold, when compared to the parent compound, 2,4-DHBA. nih.gov For instance, one of the most potent derivatives, compound 6e, exhibited activity in the low nanomolar range. nih.gov This highlights the potential of the 2,4-dihydroxybenzoate chemical class as a starting point for the development of new anti-trypanosomal agents.

Table 1: Comparative Potency of 2,4-DHBA and its Derivative

Compound Base Structure Modification Fold Improvement in Potency
2,4-DHBA 2,4-dihydroxybenzoic acid None -

| Derivative 6e | 2,4-dihydroxybenzoic acid | Lipophilic Cation Conjugate | >10,000-fold |

Mechanistic Insights into Parasite Respiration and Mitochondrial Targeting

The enhanced efficacy of the 2,4-dihydroxybenzoic acid derivatives is linked to their ability to target the parasite's mitochondrion. nih.gov Mechanistic studies revealed that these compounds affect parasite respiration in a dose-dependent manner. nih.gov The mitochondrion of Trypanosoma brucei is a validated drug target, and its disruption can lead to parasite death. nih.gov

The lipophilic cation-conjugated derivatives of 2,4-DHBA were designed to accumulate within the mitochondrial matrix, driven by the negative mitochondrial membrane potential. This targeted delivery is crucial for their potent anti-parasitic effect. nih.gov Investigations into selected compounds from the study showed that they inhibit the trypanosome alternative oxidase (TAO), a key enzyme in the parasite's respiratory chain that is absent in mammals, making it an attractive drug target. nih.gov Furthermore, these derivatives were also found to disrupt the mitochondrial membrane potential of the parasite. nih.gov This dual action of inhibiting a crucial respiratory enzyme and destabilizing the mitochondrial membrane underscores the therapeutic potential of targeting the parasite's energy metabolism with this class of compounds.

Antiviral Activity Investigations

A derivative of this compound, identified as CV-3, has demonstrated significant inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov In cellular assays, CV-3 was found to inhibit the replication of HIV-1 with a half-maximal inhibitory concentration (IC50) of 8.16 µM. nih.gov Importantly, the compound exhibited low cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 100 µM, indicating a favorable selectivity index. nih.gov

The inhibitory effect of CV-3 on HIV-1 replication was observed to be dose-dependent. nih.govresearchgate.net In chronically infected cells, CV-3's antiviral function was linked to the presence of APOBEC3 proteins, which are host restriction factors. researchgate.net The inhibitory effect was apparent at a concentration of 5 µM and was sustained for up to 12 days at a concentration of 50 µM. nih.gov

Table 2: Antiviral Activity of CV-3 against HIV-1

Parameter Value Reference
IC50 8.16 µM nih.gov

| CC50 | > 100 µM | nih.gov |

The antiviral mechanism of CV-3 involves the disruption of a key interaction between the HIV-1 viral infectivity factor (Vif) and the host's core-binding factor beta (CBFβ). nih.gov Vif is an accessory protein that is crucial for HIV-1 to counteract the host's innate immunity, specifically by targeting the APOBEC3 family of proteins for degradation. nih.govmdpi.com APOBEC3 proteins are cytidine (B196190) deaminases that can introduce lethal hypermutations into the viral genome. nih.gov

Vif hijacks a host E3 ubiquitin ligase complex to induce the degradation of APOBEC3 proteins, and the interaction with CBFβ is essential for the stability and function of Vif. nih.govnih.gov CV-3 was identified through structure-based virtual screening and was found to bind to CBFβ, thereby blocking its interaction with Vif. nih.gov Molecular modeling suggests that CV-3 forms hydrogen bonds with key residues on CBFβ, including Gln-67, Ile-102, and Arg-131. nih.gov

By inhibiting the Vif-CBFβ interaction, CV-3 effectively "rescues" APOBEC3 proteins from Vif-mediated degradation. nih.govnih.gov This allows APOBEC3G to be packaged into newly forming virions, where it can exert its antiviral effect by causing G-to-A hypermutations in the viral DNA during reverse transcription. nih.govnih.gov Furthermore, the disruption of the Vif-CBFβ interaction by CV-3 also interferes with the assembly of the Vif-E3 ubiquitin ligase complex. nih.gov These findings establish the Vif-CBFβ interface as a viable target for the development of novel anti-HIV-1 inhibitors. nih.gov

Structure Activity Relationship Sar Studies

Correlation Between Chemical Structure and Biological Activity

The biological activity of Ethyl 2,4-dihydroxyphenylacetate is intrinsically linked to its molecular architecture. The arrangement and nature of its functional groups, including the hydroxyl groups on the phenyl ring and the ethyl ester moiety, play a pivotal role in its interactions with biological targets.

Influence of Hydroxyl Group Position and Number on Biological Efficacy

The presence and positioning of hydroxyl (-OH) groups on the phenyl ring are critical determinants of the biological activity of phenolic compounds. In this compound, the hydroxyl groups are located at positions 2 and 4. This specific arrangement, known as a resorcinol-type substitution, significantly influences the molecule's electronic properties and its ability to act as a hydrogen bond donor and acceptor.

Research on structurally similar phenolic compounds, such as coumarins, has demonstrated that the number and location of phenolic hydroxyl groups are directly correlated with their antioxidant and antiproliferative activities. nih.govpjmhsonline.com Generally, a greater number of hydroxyl groups enhances these activities. The ortho and para positions of the hydroxyl groups in this compound are thought to contribute to its radical scavenging capacity. The hydroxyl group at position 4, in particular, can readily donate a hydrogen atom to stabilize free radicals, a key mechanism in antioxidant activity.

Impact of Ester Moiety Modifications on Potency and Selectivity

The ethyl ester moiety (-COOCH₂CH₃) in this compound influences its pharmacokinetic properties, such as lipophilicity and membrane permeability. Modifications to this ester group can have a profound impact on the compound's potency and selectivity.

Studies on related compounds have shown that varying the alcohol portion of the ester can alter biological activity. For instance, replacing the ethyl group with larger or more complex alkyl or aryl groups can affect how the molecule binds to its target, potentially leading to increased potency or altered selectivity. The electronic nature of the ester group can also be modulated. For example, conversion to an amide or a different ester can influence the molecule's susceptibility to hydrolysis by esterases, thereby affecting its stability and duration of action in a biological system.

Effects of Substituents on Phenyl Ring (e.g., Electron-Donating, Halogenation)

The introduction of additional substituents onto the phenyl ring of this compound can further modulate its biological profile. The nature of these substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the electronic environment of the entire molecule. libretexts.org

Electron-donating groups, such as alkyl or methoxy (B1213986) groups, can increase the electron density on the phenyl ring, which may enhance the antioxidant activity by making the hydroxyl groups more prone to donating a hydrogen atom. libretexts.org Conversely, electron-withdrawing groups, like nitro or cyano groups, decrease the electron density and can have varied effects depending on the specific biological target. libretexts.org

Halogenation, the introduction of halogen atoms (e.g., chlorine, bromine, fluorine) onto the phenyl ring, is another common strategy to modify bioactivity. Halogens can alter the lipophilicity, metabolic stability, and binding interactions of the molecule. For example, studies on other phenolic compounds have shown that the introduction of a halogen can significantly enhance antimicrobial activity. mdpi.com

Comparative Analysis with Structurally Similar Compounds

To better understand the SAR of this compound, it is insightful to compare it with structurally analogous compounds.

Structural Differences and Functional Implications for Biological Activity

A close structural analog is 2,4-dihydroxybenzoic acid. The key difference lies in the side chain: this compound has an ethyl acetate (B1210297) group, while 2,4-dihydroxybenzoic acid has a carboxylic acid group. This seemingly small change has significant functional implications. The ester in this compound makes it more lipophilic than the carboxylic acid, which can lead to better cell membrane penetration. However, the carboxylic acid group in 2,4-dihydroxybenzoic acid may offer different binding interactions with biological targets. Research has indicated that 2,4-dihydroxybenzoic acid possesses notable antimicrobial properties. mdpi.com

Another relevant comparison is with coumarins, which also feature a phenolic ring. pjmhsonline.com While the core scaffold is different, the principles governing the influence of hydroxyl groups and other substituents on the phenyl ring often translate across these classes of compounds. For instance, the antioxidant activity of many coumarins is heavily dependent on their phenolic hydroxyl groups, a principle that likely holds true for this compound. nih.govpjmhsonline.com

Enhancements in Activity and Stability Through Structural Features

The structural features of this compound can be optimized to enhance its activity and stability. For example, the ethyl ester provides a degree of metabolic stability, as it is less prone to ionization at physiological pH compared to a carboxylic acid.

Further enhancements could be achieved through strategic modifications. For instance, introducing bulky groups adjacent to the ester moiety could sterically hinder its hydrolysis by esterases, thereby increasing the compound's in vivo half-life. Similarly, the introduction of specific substituents on the phenyl ring could not only enhance a desired biological activity but also block sites of metabolic oxidation, leading to improved metabolic stability.

Rational Design Principles for Novel this compound Derivatives

The development of novel therapeutic agents often relies on the strategic modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. For this compound, a natural product isolated from Diploclisia glaucescens, rational design principles can be applied to guide the synthesis of new derivatives with improved biological activities. nih.gov This involves a deep understanding of its structure-activity relationships (SAR), which correlate specific structural features with biological outcomes.

Scaffold Modification Strategies for Improved Efficacy and Specificity

The core structure of this compound, the 2,4-dihydroxyphenylacetic acid scaffold, presents multiple opportunities for modification to enhance its therapeutic potential. Strategies can range from simple functional group alterations to more complex scaffold hopping approaches.

One key area for modification is the phenyl ring . The positions and nature of substituents on the aromatic ring can significantly influence biological activity. For instance, in a study of 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues, which share the 2,4-dihydroxyphenyl moiety, the introduction of different substituents on this ring led to varied inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov This suggests that strategic placement of electron-donating or electron-withdrawing groups on the phenyl ring of this compound could modulate its activity and selectivity towards specific biological targets. For example, the presence of a halogen at the 4-position of a phenyl ring has been shown to be important for auxinic activity in a study of 2,4-dichlorophenoxyacetic acid (2,4-D) analogues, while a halogen at the 3-position reduced activity. nih.gov

Scaffold hopping represents a more advanced strategy where the core 2,4-dihydroxyphenylacetic acid structure is replaced with a different, isosteric scaffold that maintains the key pharmacophoric features. nih.gov This approach can lead to the discovery of novel chemical classes with improved properties, such as enhanced target affinity or reduced off-target effects. The goal of scaffold hopping is to identify structurally novel compounds by modifying the central core while preserving the essential interactions with the target receptor. nih.gov

The following table summarizes potential modification strategies for the this compound scaffold:

Modification Site Strategy Potential Impact
Phenyl Ring Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions.Modulation of electronic properties, steric interactions, and lipophilicity to enhance target binding and selectivity.
Ethyl Acetate Side Chain Alteration of the ester to other functional groups (e.g., amides, ketones, carboxylic acids).Modification of hydrogen bonding capabilities, metabolic stability, and pharmacokinetic profile.
Core Scaffold Replacement of the 2,4-dihydroxyphenylacetic acid core with bioisosteric rings.Discovery of novel chemical series with potentially improved efficacy, selectivity, and intellectual property space.

Ligand-Target Interaction Analysis to Guide Structural Design

Understanding how a molecule binds to its biological target is fundamental to rational drug design. Molecular docking and other computational techniques are powerful tools for visualizing and analyzing these interactions, providing insights that can guide the structural modification of lead compounds like this compound.

Molecular docking simulations can predict the binding orientation and affinity of a ligand within the active site of a target protein. nih.gov For instance, in the study of 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues, docking studies revealed that these compounds interact primarily with the catalytic site of AChE. nih.gov The 4-hydroxyl group of a related compound, 2-(4-hydroxyphenyl)benzimidazole, was shown to be crucial for its interaction with AChE. nih.gov This highlights the importance of the hydroxyl groups on the phenyl ring of this compound for potential target interactions.

These computational models can help identify key amino acid residues in the target's binding pocket that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. This information is invaluable for designing new derivatives with enhanced binding affinity. For example, if a docking study reveals an unoccupied hydrophobic pocket in the vicinity of the ligand, a medicinal chemist could design a new analogue with a lipophilic substituent that can occupy this pocket, thereby increasing the binding affinity.

The table below outlines the key aspects of ligand-target interaction analysis that can inform the design of novel this compound derivatives.

Analysis Technique Information Gained Application in Design
Molecular Docking Predicted binding mode and affinity of the ligand to the target protein.Identification of key interacting residues and unoccupied pockets to guide the design of modifications that enhance binding.
Pharmacophore Modeling Identification of the essential three-dimensional arrangement of functional groups required for biological activity.Design of novel scaffolds that retain the critical pharmacophoric features while having different chemical structures.
Quantitative Structure-Activity Relationship (QSAR) Correlation of physicochemical properties of a series of compounds with their biological activity.Prediction of the activity of new, unsynthesized derivatives to prioritize synthetic efforts.

By integrating these computational approaches with synthetic chemistry and biological testing, a cyclical process of design, synthesis, and evaluation can be established to systematically optimize the structure of this compound and develop novel derivatives with superior therapeutic profiles.

Based on a comprehensive search of available scientific literature, there is a notable lack of specific computational and theoretical chemistry studies focused solely on this compound for the detailed topics requested. While research exists for its parent compound, 2,4-dihydroxyphenylacetic acid, and for the methodologies in general, direct application and detailed findings for this compound are not present in the reviewed sources.

Therefore, it is not possible to provide a detailed, data-driven article on this specific compound that adheres to the strict outline provided. To do so would require speculation beyond the available scientific evidence.

For context, some related findings for the parent compound, 2,4-dihydroxyphenylacetic acid , and general methodologies are summarized below. This information is provided to illustrate the scope of the search and the nature of available data, but it does not directly address the user's request concerning This compound .

Contextual Findings on Related Molecules and Methods

Molecular Docking of Related Phenolic Compounds:

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a phenylacetic acid derivative, might bind to a macromolecular target, typically a protein. acs.orgtandfonline.com This method helps in understanding the binding mode and affinity.

Studies on plant extracts containing various polyphenols have utilized molecular docking to screen for potential inhibitors of enzymes like 5-lipoxygenase (5-LOX) and the NS5B RdRp enzyme of the Hepatitis C virus. tandfonline.comresearchgate.net In these studies, compounds are evaluated based on their binding energy and interactions with key amino acid residues in the active site of the target protein. acs.orgtandfonline.com

For instance, in silico analyses of compounds isolated alongside 2,4-dihydroxyphenylacetic acid have shown that polyphenols can occupy the active sites of enzymes, with binding affinities sometimes greater than known reference compounds. researchgate.net

Quantum Chemical Calculations on Isomers and Similar Structures:

Theoretical studies have been conducted on isomers like 3,4-dihydroxyphenylacetic acid (DOPAC). researchgate.net These studies employ methods like density functional theory (DFT) and ab initio calculations to understand the molecule's electrochemical properties. researchgate.net

Molecular Electrostatic Potential (MEP): This analysis creates a color-coded map of the electrostatic potential on the molecule's surface. It helps to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), predicting sites for intermolecular interactions.

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis: This analysis examines the charge delocalization and hyperconjugative interactions within a molecule. It provides insights into the stability arising from electron density transfers between filled donor orbitals and empty acceptor orbitals.

While these computational methods are powerful tools for chemical research, specific data tables, detailed research findings, and analyses for this compound are not available in the public domain. Research has identified 2,4-dihydroxyphenylacetic acid and its methyl ester in natural sources like Ilex aquifolium and as components of spider toxins. researchgate.netscribd.comresearchgate.net Additionally, the parent acid was flagged as a potential mutagen in a computational ADMET screening. tandfonline.com However, the detailed computational chemistry studies requested in the outline have not been published for the ethyl ester derivative.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Fukui Functions for Electrophilic/Nucleophilic Attack Sites

Fukui functions are a concept within Density Functional Theory (DFT) that describe how the electron density of a molecule changes with the addition or removal of an electron. This information is crucial for predicting the most likely sites for electrophilic and nucleophilic attacks, thus identifying the reactive centers of a molecule.

The Fukui function, denoted as f(r), can be calculated for an electrophilic attack (f+(r)) and a nucleophilic attack (f-(r)). A higher value of f+(r) at a particular atomic site indicates a greater susceptibility to nucleophilic attack, as this is where an incoming electron would be most stabilized. Conversely, a higher value of f-(r) suggests a site that is more prone to electrophilic attack, as it is where electron density is most easily donated.

While no specific studies have published the Fukui functions for Ethyl 2,4-dihydroxyphenylacetate, a theoretical analysis would likely reveal the following:

Nucleophilic Attack Sites (f+(r)): The carbonyl carbon of the ester group and the carbon atoms of the benzene (B151609) ring attached to the hydroxyl groups would be expected to be potential sites for nucleophilic attack due to the electron-withdrawing nature of the adjacent oxygen atoms.

Electrophilic Attack Sites (f-(r)): The oxygen atoms of the hydroxyl groups and the ester group, as well as the carbon atoms on the benzene ring at positions ortho and para to the hydroxyl groups, would likely be the primary sites for electrophilic attack due to their higher electron density.

A hypothetical data table illustrating the kind of results a Fukui function analysis would yield is presented below. Please note that these values are for illustrative purposes only and are not derived from actual calculations.

Hypothetical Fukui Function Indices for this compound

Atomic Sitef+(r) (Electrophilic Attack)f-(r) (Nucleophilic Attack)
Carbonyl Carbon (Ester)0.150.05
Carbonyl Oxygen (Ester)0.080.18
Methylene (B1212753) Carbon (Ethyl)0.030.02
Ring Carbon 1 (C-OH)0.100.08
Ring Carbon 2 (C-OH)0.110.09
Ring Carbon 30.050.12
Ring Carbon 40.060.15
Ring Carbon 50.040.10
Ring Carbon 60.070.11
Hydroxyl Oxygen 10.020.25
Hydroxyl Oxygen 20.020.28

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key structural features, or "descriptors," that influence activity, QSAR models can be used to predict the activity of new, untested compounds.

The development of a QSAR model for a class of compounds like dihydroxyphenylacetates would involve several steps:

Data Collection: A dataset of structurally related compounds with experimentally determined biological activities (e.g., enzyme inhibition, antioxidant capacity) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each compound. These can include electronic, steric, hydrophobic, and topological descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques to ensure its reliability.

Currently, there are no published QSAR models specifically developed for the biological activities of this compound and its close analogs.

A QSAR study on a series of dihydroxyphenylacetate derivatives could potentially identify key structural descriptors that govern their biological activity. These descriptors provide insights into the mechanism of action and can guide the design of more potent compounds.

For a molecule like this compound, some of the structural descriptors that might be found to be important for its biological activity could include:

Electronic Descriptors: The distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) could be crucial. The presence of the electron-donating hydroxyl groups and the electron-withdrawing ester group would significantly influence these properties.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor for hydrophobicity, which affects how the molecule interacts with biological membranes and protein binding pockets.

Steric Descriptors: Molecular weight, volume, and surface area, as well as specific steric parameters, could influence how the molecule fits into an active site of an enzyme or receptor.

A hypothetical QSAR model might take the following form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2 are coefficients determined from the regression analysis.

Below is a hypothetical table of structural descriptors that could be relevant for the QSAR analysis of this compound. Please note these are representative examples and not based on actual calculations.

Hypothetical Key Structural Descriptors for this compound

Descriptor TypeDescriptor NameHypothetical Value
ElectronicDipole Moment (Debye)2.5
ElectronicHOMO Energy (eV)-8.2
ElectronicLUMO Energy (eV)-1.5
HydrophobicLogP1.8
StericMolecular Weight ( g/mol )196.19
StericMolar Volume (cm³/mol)165.4
TopologicalWiener Index85
TopologicalBalaban Index2.1

Emerging Research Directions and Future Perspectives

Exploration of Additional Biological Activities and Therapeutic Applications

Initial studies have primarily centered on the antioxidant properties of Ethyl 2,4-dihydroxyphenylacetate. However, current research is expanding to investigate a wider array of biological activities. There is growing interest in its potential as an anti-inflammatory and anticancer agent. chemfaces.com The exploration of its therapeutic applications is a key focus, with researchers looking into its potential for development into new drugs. ukchemicalsuppliers.co.ukchemfaces.com The structural components of this compound, namely the phenolic hydroxyl groups and the ethyl ester, are central to its activity and are being investigated for their role in various biological interactions. The compound is considered a natural product with potential for life sciences research. targetmol.com

Integration of this compound into Combination Therapies

The potential for integrating this compound into combination therapies is an emerging area of research. The concept of using this compound in conjunction with other therapeutic agents to achieve synergistic effects is a promising strategy. For instance, in the context of cancer treatment, combining a compound like this compound with existing chemotherapy drugs could potentially enhance efficacy or reduce side effects. While direct studies on combination therapies involving this compound are still in early stages, related research on other compounds with similar activities provides a basis for this exploration. For example, the combination of the PI3K inhibitor PIK-90 with a CDK2 inhibitor has been shown to induce apoptosis in certain cancer cell lines. biocrick.com This highlights the potential of combining targeted agents, a strategy that could be applicable to this compound as its specific mechanisms of action are further elucidated.

Development of Advanced Delivery Systems for this compound and its Derivatives

To enhance the therapeutic potential of this compound, researchers are exploring advanced drug delivery systems. These systems aim to improve the compound's stability, solubility, and bioavailability. The development of formulations using nanoparticles, microparticles, and polymers is a key area of focus. clementiabiotech.com Such delivery systems can offer controlled release of the compound, targeting specific tissues or cells and potentially reducing systemic side effects. Research in nanotechnology, specifically the use of microspheres, is being investigated as a means to effectively deliver compounds like this compound. clementiabiotech.com

Green Chemistry Approaches for Sustainable Synthesis

The development of environmentally friendly and sustainable methods for synthesizing this compound is a significant area of current research. Green chemistry principles are being applied to minimize the use of hazardous solvents and reagents, reduce energy consumption, and decrease waste generation. While specific details on the green synthesis of this compound are still emerging, the broader field of chemical synthesis is moving towards more sustainable practices. This includes the use of biocatalysts, renewable starting materials, and more efficient reaction pathways.

Application in Chemical Biology Tools and Probes

This compound and its derivatives have the potential to be utilized as chemical biology tools and probes. clementiabiotech.com These tools can be instrumental in studying biological pathways and identifying new drug targets. By understanding how this compound interacts with specific proteins or enzymes, researchers can gain insights into disease mechanisms. The use of such compounds as probes can help in the validation of new therapeutic targets and the development of novel assays for drug screening.

Further Computational Studies and Machine Learning in Drug Discovery

Computational approaches, including molecular modeling and machine learning, are becoming increasingly important in the discovery and development of new drugs. These methods can be applied to this compound to predict its biological activities, understand its mechanism of action at a molecular level, and design more potent derivatives. Molecular docking studies can simulate the binding of this compound to its target proteins, providing insights into the key interactions that drive its biological effects. Machine learning algorithms can be trained on existing data to predict the therapeutic potential of new compounds based on their chemical structures. While specific computational studies on this compound are not yet widely published, this remains a promising avenue for future research.

Q & A

Q. How can researchers ensure reproducibility in synthesizing Ethyl 2,4-dihydroxyphenylacetate?

To achieve reproducibility, document reaction conditions (solvent, temperature, catalyst), purification steps (e.g., column chromatography), and analytical validation (e.g., NMR, HPLC). Structural analogs like mthis compound are synthesized via esterification of phenolic acids with alcohols under acidic catalysis, suggesting similar protocols apply . Consistency in protecting hydroxyl groups during synthesis is critical to avoid side reactions. Use standardized safety protocols (e.g., grounding containers to prevent static discharge, proper ventilation) as outlined in safety data sheets .

Q. What safety precautions are essential when handling this compound in the lab?

Key precautions include:

  • Engineering controls : Use fume hoods to minimize inhalation of dust/aerosols .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
  • Emergency measures : Immediate skin washing with water (15+ minutes) and eye irrigation in case of contact .
  • Storage : Keep in sealed, labeled containers in cool, ventilated areas away from oxidizers .

Q. What validated methods exist for quantifying this compound in biological matrices?

Reverse-phase HPLC coupled with UV detection (λ = 280 nm) is widely used. For enhanced sensitivity, LC-MS with electrospray ionization (ESI) in negative ion mode can detect low concentrations (e.g., in cell culture studies) . Validate methods using internal standards (e.g., deuterated analogs) and calibration curves (R² > 0.99). The Folin-Ciocalteu assay may also quantify phenolic content but lacks specificity .

Advanced Research Questions

Q. How can structural isomerism (e.g., 2,4- vs. 3,4-dihydroxy derivatives) affect bioactivity studies?

Isomeric differences alter hydrogen bonding and electronic properties, impacting receptor binding. For example:

  • Cholinesterase inhibition : this compound shows moderate acetylcholinesterase inhibition (IC₅₀ = 8.11 µM), while 3,4-isomers may exhibit stronger activity due to catechol-like structures .
  • Analytical distinction : Use tandem MS (MS/MS) to differentiate isomers via fragmentation patterns .
    Report isomer purity (≥95% by HPLC) to avoid confounding results .

Q. What experimental strategies address contradictory data in enzyme inhibition assays?

Contradictions (e.g., varying IC₅₀ values across studies) may arise from assay conditions. Mitigate by:

  • Standardizing protocols : Fixed enzyme concentrations, substrate kinetics (e.g., Lineweaver-Burk plots) .
  • Control experiments : Include known inhibitors (e.g., galantamine for acetylcholinesterase) to validate assay sensitivity .
  • Statistical rigor : Use triplicate measurements and ANOVA to assess variability .

Q. How can researchers investigate the metabolic fate of this compound in vivo?

  • Enzymatic assays : Incubate with liver microsomes/CYP450 isoforms to identify oxidative metabolites .
  • Dioxygenase activity : Test cleavage by bacterial enzymes (e.g., Arthrobacter 3,4-dihydroxyphenylacetate 2,3-dioxygenase) .
  • Metabolite profiling : Use high-resolution LC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronides) .

Q. What advanced techniques elucidate the compound’s mechanism in insulin-resistant cell models?

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., IRS1, GLUT4) in HepG2 cells .
  • Metabolomics : Track glucose uptake via ¹³C-glucose tracing and NMR .
  • Pathway analysis : Use tools like KEGG to map interactions with AMPK/mTOR pathways .

Methodological Resources

  • Data analysis : Follow IB guidelines for statistical rigor and graphical clarity (e.g., error bars, R² values) .
  • Safety compliance : Adopt OSHA/NIOSH standards for phenolic compound handling .
  • Structural validation : Cross-reference NMR (¹H/¹³C) and HRMS data with published spectra .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2,4-dihydroxyphenylacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.